Butane-1,3-diol;hexanedioic acid
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Overview
Description
Butane-1,3-diol;hexanedioic acid, also known as polycaprolactone, is a high molecular compound. It is a colorless to slightly yellow solid with plasticity, heat resistance, and high tensile strength. This compound is soluble in common organic solvents at room temperature and has good water resistance and electrical insulation properties .
Preparation Methods
The preparation of polycaprolactone is mainly achieved through the ring-opening polymerization of caprolactone. The commonly used method involves reacting caprolactone with 1,3-butanediol under the action of a catalyst at high pressure and high temperature conditions . This process results in the formation of polycaprolactone, which is widely used in various industrial applications.
Chemical Reactions Analysis
Polycaprolactone undergoes several types of chemical reactions, including:
Oxidation: Polycaprolactone can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer chain.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Polycaprolactone has a wide range of scientific research applications, including:
Chemistry: Used in the preparation of fibers, textiles, films, and coatings.
Biology: Employed in the development of biodegradable materials for medical applications, such as degradable sutures.
Medicine: Utilized in drug delivery systems and tissue engineering.
Industry: Applied in the production of plastic products, adhesives, and coatings
Mechanism of Action
The mechanism by which polycaprolactone exerts its effects involves its interaction with various molecular targets and pathways. In medical applications, polycaprolactone’s biodegradability allows it to be broken down by hydrolysis, releasing its components gradually. This property makes it suitable for controlled drug release and tissue engineering .
Comparison with Similar Compounds
Polycaprolactone can be compared with other similar compounds, such as:
1,2-Butanediol: Another diol with different properties and applications.
1,4-Butanediol: Used in the production of polyurethanes and other polymers.
Adipic acid: A dicarboxylic acid used in the production of nylon and other polymers.
Polycaprolactone’s unique properties, such as its biodegradability and solubility in organic solvents, make it distinct from these similar compounds.
Properties
CAS No. |
24937-93-7 |
---|---|
Molecular Formula |
C10H20O6 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
butane-1,3-diol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C4H10O2/c7-5(8)3-1-2-4-6(9)10;1-4(6)2-3-5/h1-4H2,(H,7,8)(H,9,10);4-6H,2-3H2,1H3 |
InChI Key |
KKPMZLPPEXRJOM-UHFFFAOYSA-N |
SMILES |
CC(CCO)O.C(CCC(=O)O)CC(=O)O |
Canonical SMILES |
CC(CCO)O.C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
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